Home > Products > Screening Compounds P85407 > 25-Hydroxy Rifabutin
25-Hydroxy Rifabutin -

25-Hydroxy Rifabutin

Catalog Number: EVT-13853744
CAS Number:
Molecular Formula: C44H60N4O10
Molecular Weight: 805.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

25-Hydroxy Rifabutin is a significant metabolite of Rifabutin, an antibiotic primarily used for treating infections caused by Mycobacterium species, particularly in immunocompromised patients such as those with Human Immunodeficiency Virus. Rifabutin is classified as a macrolide antibiotic, specifically a derivative of rifamycin, and is recognized for its broad-spectrum antimicrobial activity. Its primary therapeutic application is in the prevention and treatment of Mycobacterium avium complex disease in patients with HIV, where it exhibits greater efficacy than its parent compound, Rifampin .

Source and Classification

Rifabutin was originally derived from rifamycin-S and is classified under the category of macrolactams, which are cyclic amides of amino carboxylic acids. The compound falls within the broader class of antimycobacterial agents and is utilized in clinical settings to combat mycobacterial infections. It has gained approval for use in various therapeutic contexts due to its effectiveness against resistant strains of bacteria .

Synthesis Analysis

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

The molecular formula for 25-Hydroxy Rifabutin is C_21H_24N_2O_4, with a molecular weight of approximately 368.43 g/mol. The structure features a complex arrangement typical of rifamycins, including a naphthalene ring system fused to a piperidine ring. The presence of hydroxyl groups at specific positions enhances its solubility and bioactivity.

  • Molecular Structure:
    • Chemical Formula: C_21H_24N_2O_4
    • Molecular Weight: 368.43 g/mol
    • Functional Groups: Hydroxyl groups, amide linkages.
Chemical Reactions Analysis

Reactions and Technical Details

25-Hydroxy Rifabutin participates in several chemical reactions typical for phenolic compounds, including:

  • Hydroxylation: Further hydroxylation can occur at various positions on the aromatic rings.
  • Conjugation Reactions: Potential conjugation with glucuronic acid or sulfate may occur, enhancing its excretion.
  • Degradation Pathways: Under acidic or basic conditions, it may undergo hydrolysis or oxidation.

These reactions are crucial for understanding its pharmacokinetics and interactions with other drugs metabolized via similar pathways .

Mechanism of Action

Process and Data

The mechanism of action for 25-Hydroxy Rifabutin mirrors that of its parent compound. It primarily functions by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition disrupts RNA synthesis, ultimately leading to bacterial cell death. The compound demonstrates activity against both gram-positive and some gram-negative bacteria, making it a valuable agent in treating mycobacterial infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pKa Values: Reflecting its acidic nature due to hydroxyl groups.

These properties influence its formulation and administration routes, particularly regarding oral bioavailability and stability during storage .

Applications

Scientific Uses

25-Hydroxy Rifabutin is primarily utilized in clinical settings for:

  • Treatment of Mycobacterial Infections: Specifically effective against Mycobacterium avium complex disease.
  • Prophylaxis in Immunocompromised Patients: Used as a preventive measure in patients with weakened immune systems to avoid opportunistic infections.
  • Research Applications: Studied for its pharmacokinetic properties and interactions with other drugs metabolized by cytochrome P450 enzymes.
Synthesis and Biosynthetic Pathways of 25-Hydroxy Rifabutin

Enzymatic Deacetylation Mechanisms in Rifabutin Metabolism

25-Hydroxy rifabutin (also termed 25-desacetylrifabutin or LM565) is the principal pharmacologically active metabolite of rifabutin, generated via enzymatic hydrolysis of the parent compound’s C25-acetate group. This biotransformation is catalyzed by carboxylesterases (CEs), a family of hydrolases abundant in hepatic tissues and blood plasma. The reaction proceeds via nucleophilic attack on the carbonyl carbon of the ester bond, forming a tetrahedral intermediate that collapses to release acetate and yield the 25-desacetyl metabolite [1] [9]. Notably, human liver microsomes metabolize rifabutin to 25-hydroxy rifabutin independent of NADPH, confirming the non-cytochrome P450 nature of this initial deacetylation step [1].

Studies utilizing recombinant human enzymes identified carboxylesterase 1 (hCE1) as the primary isoform responsible, exhibiting significantly higher catalytic efficiency (kcat/Km) than hCE2. The metabolite retains antibacterial potency comparable to rifabutin, contributing ~10% of the total antimicrobial activity in vivo [9]. Interestingly, microbial esterases (e.g., from Amycolatopsis mediterranei) also catalyze this deacetylation during fermentation, but with distinct regiospecificity compared to mammalian enzymes [8].

Table 1: Enzymatic Deacetylation of Rifabutin to 25-Hydroxy Rifabutin

Enzyme SystemCatalytic Efficiency (kcat/Km, M-1s-1)Cofactor RequirementPrimary Site of Activity
Human Carboxylesterase 1 (hCE1)8.9 × 10³NoneHepatocytes, Plasma
Human Carboxylesterase 2 (hCE2)1.2 × 10³NoneIntestinal Mucosa
Human Liver MicrosomesVmax: 4.3 nmol/min/mg proteinNADPH-independentLiver
Microbial Esterases (e.g., Rifamycin-modifying enzymes)Not fully quantifiedVariableFermentation broths

Comparative Analysis of In Vivo vs. In Vitro Metabolic Generation

The generation kinetics and yield of 25-hydroxy rifabutin differ substantially between living systems and cell-free models:

  • In Vivo Generation: Following oral administration of rifabutin in humans, 25-hydroxy rifabutin appears rapidly in plasma, reaching peak concentrations within 4–6 hours. It demonstrates a prolonged elimination half-life (45 ± 17 hours) compared to rifabutin (~36 hours), contributing to sustained antimicrobial effects. The metabolite accounts for ~10% of systemic exposure but exhibits higher free fractions due to lower protein binding (70–75% vs. 85% for rifabutin) [9] [1]. Tissue distribution studies reveal elevated concentrations in alveolar macrophages and lung tissue, correlating with rifabutin’s efficacy against pulmonary mycobacterial infections [7].
  • In Vitro Models: Human liver microsomes generate 25-hydroxy rifabutin efficiently without NADPH, but the reaction kinetics are slower than in whole-cell systems. Incubation of rifabutin (1 µg/mL) with human microsomes yields quantifiable LM565 within 30 minutes. Cell-based systems (e.g., LS180 colon adenocarcinoma cells) show altered metabolite profiles due to intracellular accumulation dynamics and concurrent phase II metabolism (glucuronidation). Crucially, in vitro systems often underestimate the in vivo contribution of extrahepatic deacetylation (e.g., intestinal mucosa, plasma esterases) and fail to replicate enterohepatic recirculation observed clinically [1] [2] [6].

Table 2: Comparative Generation of 25-Hydroxy Rifabutin Across Systems

ParameterIn Vivo (Human)In Vitro (Microsomes)In Vitro (Cell Cultures)
Time to Peak Metabolite4–6 hours30–60 minutes2–4 hours
Metabolite/Parent AUC Ratio0.10–0.120.15–0.30 (after 1h)Variable (0.05–0.20)
Key Influencing FactorsRenal function, Enterohepatic recirculationMicrosome activity, Substrate concentrationCell permeability, Efflux transporters
Tissue-Specific EnrichmentLung/Macrophages: 5–6x plasmaNot applicableLimited modeling capability

Role of Hepatic Cytochrome P450 Isoforms in Metabolite Formation

While deacetylation initiates 25-hydroxy rifabutin formation, hepatic cytochrome P450 (CYP) isoforms drive its further oxidative metabolism. CYP3A4 is the dominant isoform, responsible for the 31-hydroxylation of both rifabutin and 25-hydroxy rifabutin. This was confirmed using:

  • Chemical inhibition: Ketoconazole (CYP3A4 inhibitor) reduces 31-hydroxy metabolite formation by >90% in human liver microsomes [1].
  • Recombinant enzymes: Only CYP3A4-transfected microsomes metabolize 25-hydroxy rifabutin to 31-hydroxy-25-desacetylrifabutin [1] [9].
  • Induction studies: Rifabutin induces CYP3A4 via pregnane X receptor (PXR) activation, but 25-hydroxy rifabutin exhibits weaker PXR binding affinity (EC50 2.5-fold higher than rifampicin). Despite higher intracellular concentrations in hepatocytes (6–8 fold), rifabutin and its metabolite show reduced transactivation potential, explaining their lower drug-drug interaction risk [2].

Notably, CYP3A4 also catalyzes the oxidation of 25-hydroxy rifabutin to quinone-like derivatives, detectable as trace metabolites. Other isoforms (CYP2C8, CYP2C19) contribute minimally (<5% total oxidative metabolism). Crucially, 25-hydroxy rifabutin itself undergoes no further deacetylation, but its oxidative products are conjugated via UGT1A1-mediated glucuronidation for biliary excretion [1] [9].

Table 3: Hepatic CYP Isoforms Involved in Rifabutin and 25-Hydroxy Rifabutin Metabolism

CYP IsoformPrimary Reaction CatalyzedContribution to Total Oxidative Metabolism (%)Inhibition/Induction Profile
CYP3A431-Hydroxylation of Rifabutin and 25-Hydroxy Rifabutin>85%Inducible (PXR-mediated); Inhibited by ketoconazole
CYP2C8Secondary oxidation of 25-Hydroxy Rifabutin~5–8%Not inducible by rifamycins
CYP2C19Minor oxidation pathways<5%Not significantly inhibited
CYP1A2/2D6/2E1No significant activityNegligibleNot affected

Properties

Product Name

25-Hydroxy Rifabutin

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione

Molecular Formula

C44H60N4O10

Molecular Weight

805.0 g/mol

InChI

InChI=1S/C44H60N4O10/c1-21-13-12-14-22(2)41(55)45-33-32-31(46-44(47-32)16-18-48(19-17-44)42(7,8)9)28-29(38(33)53)37(52)26(6)39-30(28)40(54)43(10,58-39)57-20-15-27(56-11)23(3)35(50)25(5)36(51)24(4)34(21)49/h12-15,20-21,23-25,27,34-36,49-53H,16-19H2,1-11H3,(H,45,55)/b13-12+,20-15+,22-14+/t21-,23+,24+,25-,27-,34-,35+,36+,43-/m0/s1

InChI Key

XDPKKMDAOQCGLL-MJASVOATSA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C5=NC6(CCN(CC6)C(C)(C)C)N=C25)O)C

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C5=NC6(CCN(CC6)C(C)(C)C)N=C25)O)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.